molecular formula C12H12O3 B8349570 ethyl 2H-chromene-6-carboxylate

ethyl 2H-chromene-6-carboxylate

Cat. No. B8349570
M. Wt: 204.22 g/mol
InChI Key: UKNVKBGOLPTIQY-UHFFFAOYSA-N
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Patent
US06951868B2

Procedure details

To a stirred solution of ethyl 4-(allyloxy)-3-vinylbenzoate (1.8 g, 7.7 mmol) in CH2Ci2 (40 mL) at rt is added benzylidene-bis(tricyclohexylphosphine)dichlororuthenium (127 mg, 0.15 mmol). The mixture is stirred at rt for 2.5 h. The reaction mixture is concentrated in vacuo to a dark residue. The crude product is purified by flash chromatography on SiO2. Elution with hexanes-EtOAc (95:5) gives 1.3 g (80%) of ethyl 2H-chromene-6-carboxylate as a clear oil: 1H NMR (400 MHz, CDCl3) δ 7.8, 7.7, 6.8, 6.4, 5.8, 4.9, 4.4, 1.4.
Name
ethyl 4-(allyloxy)-3-vinylbenzoate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
127 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:15]=[CH:14][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][C:6]=1[CH:16]=[CH2:17])C=C>C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1C=CC(C=[Ru](Cl)Cl)=CC=1>[O:4]1[C:5]2[C:6](=[CH:7][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][CH:15]=2)[CH:16]=[CH:17][CH2:1]1 |f:1.2.3|

Inputs

Step One
Name
ethyl 4-(allyloxy)-3-vinylbenzoate
Quantity
1.8 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C(=O)OCC)C=C1)C=C
Name
Quantity
127 mg
Type
catalyst
Smiles
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo to a dark residue
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on SiO2
WASH
Type
WASH
Details
Elution with hexanes-EtOAc (95:5)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O1CC=CC2=CC(=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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